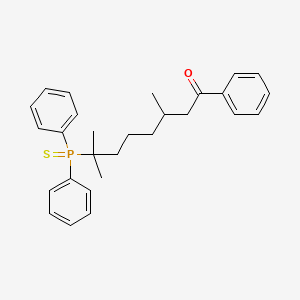
7-(Diphenylphosphorothioyl)-3,7-dimethyl-1-phenyloctan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3,7-dimethyl-7-(diphenylphosphinothioyl)-1-octanone is a complex organic compound that features a unique combination of phenyl, dimethyl, and diphenylphosphinothioyl groups attached to an octanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3,7-dimethyl-7-(diphenylphosphinothioyl)-1-octanone typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Octanone Backbone: Starting with a suitable octanone precursor, such as 3,7-dimethyl-1-octanone, the phenyl group can be introduced via Friedel-Crafts acylation.
Introduction of the Diphenylphosphinothioyl Group: The diphenylphosphinothioyl group can be introduced through a reaction with diphenylphosphinothioyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-3,7-dimethyl-7-(diphenylphosphinothioyl)-1-octanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups such as halides or alkyl groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Exploration of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-Phenyl-3,7-dimethyl-7-(diphenylphosphinothioyl)-1-octanone would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing metabolic pathways or cellular processes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-3,7-dimethyl-1-octanone: Lacks the diphenylphosphinothioyl group, which may result in different chemical properties and reactivity.
3,7-Dimethyl-7-(diphenylphosphinothioyl)-1-octanone: Lacks the phenyl group, potentially affecting its interactions and applications.
Uniqueness
1-Phenyl-3,7-dimethyl-7-(diphenylphosphinothioyl)-1-octanone is unique due to the presence of both phenyl and diphenylphosphinothioyl groups, which can impart distinct chemical and physical properties. This combination of functional groups may enhance its reactivity and broaden its range of applications compared to similar compounds.
Propriétés
Numéro CAS |
828282-66-2 |
|---|---|
Formule moléculaire |
C28H33OPS |
Poids moléculaire |
448.6 g/mol |
Nom IUPAC |
7-diphenylphosphinothioyl-3,7-dimethyl-1-phenyloctan-1-one |
InChI |
InChI=1S/C28H33OPS/c1-23(22-27(29)24-15-7-4-8-16-24)14-13-21-28(2,3)30(31,25-17-9-5-10-18-25)26-19-11-6-12-20-26/h4-12,15-20,23H,13-14,21-22H2,1-3H3 |
Clé InChI |
JTXXVFDRLXCBON-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCC(C)(C)P(=S)(C1=CC=CC=C1)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


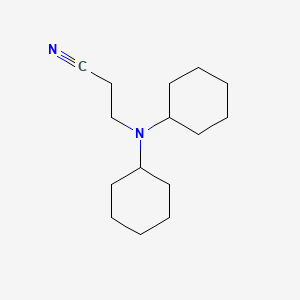

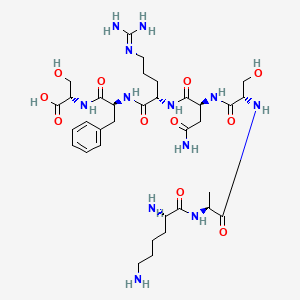
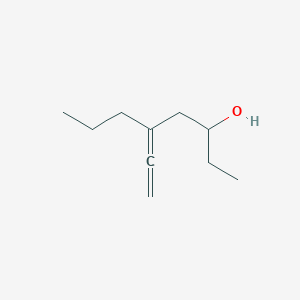
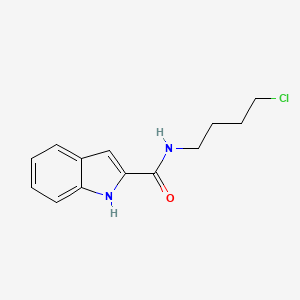
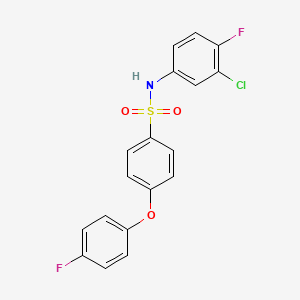
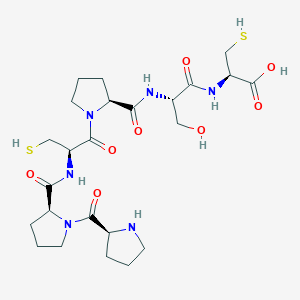
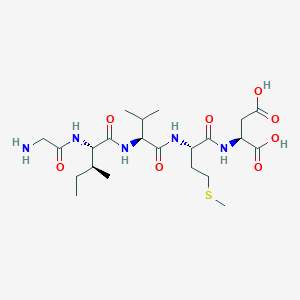
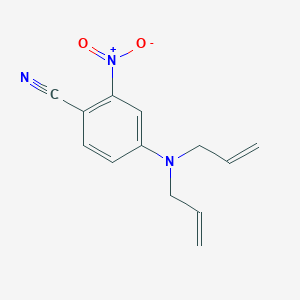

![5-(2,2-difluoroethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14225449.png)
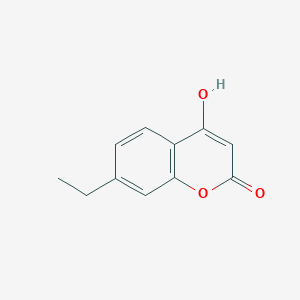
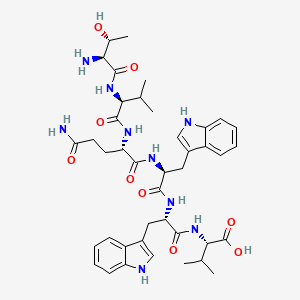
![[4,5-Bis(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B14225459.png)
